molecular formula C28H31NO6 B14956503 4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

Cat. No.: B14956503
M. Wt: 477.5 g/mol
InChI Key: MYGUIHMKFFPJNA-UHFFFAOYSA-N
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Description

4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that combines a chromen-2-one moiety with a cyclohexane carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

Next, the chromen-2-one derivative is functionalized with a benzyl group and further modified to introduce the oxyacetyl group. This step may involve the use of reagents such as benzyl bromide and acetic anhydride under basic conditions.

The final step involves the coupling of the modified chromen-2-one derivative with cyclohexane-1-carboxylic acid. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The benzyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chromen-2-one moiety may play a key role in binding to these targets, while the cyclohexane carboxylic acid group could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxy)methyl)benzoic acid
  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid stands out due to its unique combination of a chromen-2-one core with a cyclohexane carboxylic acid group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

4-[[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C28H31NO6/c1-17-22-12-13-24(34-16-25(30)29-15-20-8-10-21(11-9-20)27(31)32)18(2)26(22)35-28(33)23(17)14-19-6-4-3-5-7-19/h3-7,12-13,20-21H,8-11,14-16H2,1-2H3,(H,29,30)(H,31,32)

InChI Key

MYGUIHMKFFPJNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC3CCC(CC3)C(=O)O)CC4=CC=CC=C4

Origin of Product

United States

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